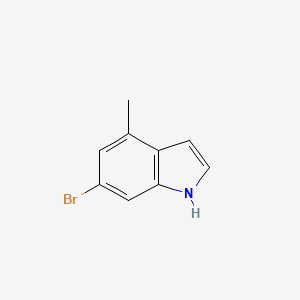

6-溴-4-甲基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-4-methyl-1H-indole is an indole derivative that is used as a starting material in the synthesis of various indole derivatives . It undergoes palladium-catalyzed reactions with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .

Synthesis Analysis

Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . The synthesis of indole derivatives involves various methods, and the investigation of novel methods of synthesis has attracted the attention of the chemical community .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields. The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .Physical And Chemical Properties Analysis

6-Bromo-4-methyl-1H-indole is an essential starter in 6-substituted indole chemistry .科学研究应用

海洋天然产物和抗菌活性

一项针对 Thorectidae 海绵中溴化色氨酸生物碱的研究,鉴别出几种溴化吲哚衍生物,包括 6-溴-1H-吲哚-3-羧酸甲酯。这些化合物对表皮葡萄球菌表现出从弱到中等的抑制活性,突出了它们作为抗菌剂的潜力(Segraves & Crews, 2005)。

分子结构和电子性质

5-溴-1H-吲哚-3-甲醛和 1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮的缩合反应研究探索了所得吲哚衍生物的结构、Hirshfeld 表面分析、DFT 和热分析。这项研究提供了对溴化吲哚的分子相互作用和电子性质的见解(Barakat et al., 2017)。

蓝细菌的抗菌性胞外代谢物

溴代吲哚生物碱溴代阿那吲哚酮从蓝细菌束丝藻中分离得到,具有抗菌活性。其结构通过 IR、MS 和 NMR 数据确定,表明溴代吲哚化合物具有多种生物活性(Volk et al., 2009)。

有机化学中的合成和应用

关于吲哚合成方法的综述对制备吲哚衍生物的各种策略进行了分类,包括涉及溴化化合物的策略。这个全面的概述强调了吲哚化合物在有机合成和药物应用中的重要性(Taber & Tirunahari, 2011)。

安全和危害

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

属性

IUPAC Name |

6-bromo-4-methyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPFDGDDONIZCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646467 |

Source

|

| Record name | 6-Bromo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methyl-1H-indole | |

CAS RN |

885520-51-4 |

Source

|

| Record name | 6-Bromo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。